Cyanomethyl benzodithioate
Overview
Description
Cyanomethyl benzodithioate is a chemical compound with the molecular formula C₉H₇NS₂. It is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization. This compound is particularly useful in the synthesis of polymers with well-defined architectures and molecular weights .
Mechanism of Action
Target of Action
Cyanomethyl benzodithioate is primarily used as a RAFT agent for controlled radical polymerization . It is especially suited for the polymerization of methacrylates/methacrylamides, and to a lesser extent acrylates/acrylamides and styrenes . The primary targets of this compound are the monomers that are being polymerized.
Mode of Action
The compound works by facilitating the reversible addition-fragmentation chain transfer (RAFT) polymerization . This process involves the compound acting as a chain transfer agent (CTA), which controls the growth of the polymer chains during the polymerization process . The RAFT process allows for the generation of polymers with well-defined architecture .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the polymerization process of certain monomers . The compound’s role as a RAFT agent allows it to control the growth of the polymer chains, affecting the overall structure and properties of the resulting polymer .
Result of Action
The action of this compound results in the formation of polymers with well-defined architecture . By controlling the growth of the polymer chains during the polymerization process, the compound allows for the creation of polymers with specific, predictable properties .
Biochemical Analysis
Biochemical Properties
Cyanomethyl benzodithioate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. It acts as a RAFT agent, facilitating the controlled polymerization of methacrylates, methacrylamides, acrylates, acrylamides, and styrenes . The compound interacts with free radicals generated during the polymerization process, forming a stable intermediate that allows for precise control over the polymerization reaction. This interaction is crucial for achieving polymers with well-defined molecular weights and narrow molecular weight distributions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as a RAFT agent suggests that it may influence cell function indirectly through its impact on polymer-based drug delivery systems. These systems can affect cell signaling pathways, gene expression, and cellular metabolism by delivering therapeutic agents in a controlled manner. This compound’s ability to control polymerization reactions can thus play a role in the development of advanced drug delivery systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through reversible addition-fragmentation chain transfer. The compound interacts with free radicals, forming a stable intermediate that can either propagate the polymerization reaction or terminate it. This mechanism allows for precise control over the polymerization process, enabling the synthesis of polymers with specific properties. The binding interactions with free radicals and the ability to form stable intermediates are key aspects of this compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its effectiveness as a RAFT agent may decrease over time if exposed to extreme temperatures or light. Long-term studies have shown that this compound can maintain its activity in controlled radical polymerization for extended periods, making it a reliable choice for polymer synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to polymer synthesis. It interacts with enzymes and cofactors that facilitate the polymerization process, influencing metabolic flux and metabolite levels. The compound’s ability to control radical polymerization reactions is a key aspect of its involvement in these pathways .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its role in polymer-based drug delivery systems suggests that it may be directed to specific compartments or organelles within cells. Targeting signals and post-translational modifications could play a role in directing this compound to its site of action, enhancing its effectiveness in controlled radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethyl benzodithioate can be synthesized through a reaction involving benzodithioic acid and cyanomethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl benzodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various substituted benzodithioates.
Scientific Research Applications
Cyanomethyl benzodithioate has several applications in scientific research:
Chemistry: It is widely used as a RAFT agent in polymer chemistry to control the molecular weight and architecture of polymers.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drug delivery systems and other pharmaceutical applications.
Industry: It is used in the production of specialty polymers and materials with specific properties
Comparison with Similar Compounds
Dimethyl trithiocarbonate: Another RAFT agent with similar properties but different reactivity.
Cyanomethyl dithiobenzoate: A closely related compound with similar applications in polymer chemistry.
Uniqueness: Cyanomethyl benzodithioate is unique due to its specific reactivity and efficiency in controlling polymerization processes. Its ability to form well-defined polymers with low polydispersity makes it a valuable tool in materials science and polymer chemistry .
Properties
IUPAC Name |
cyanomethyl benzenecarbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFVXSRJTJHHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28740-46-7 | |
Record name | 28740-46-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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